molecular formula C14H18ClNO2S B2854481 2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide CAS No. 2034263-41-5

2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide

Cat. No.: B2854481
CAS No.: 2034263-41-5
M. Wt: 299.81
InChI Key: TZYWOVCJNSBIAA-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is a benzamide derivative featuring a chlorine substituent at the 2-position of the benzene ring. The amide nitrogen is connected to an ethyl chain bearing a sulfanyl (-S-) group linked to a tetrahydropyran-4-yl (oxan-4-yl) moiety.

Properties

IUPAC Name

2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2S/c15-13-4-2-1-3-12(13)14(17)16-7-10-19-11-5-8-18-9-6-11/h1-4,11H,5-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYWOVCJNSBIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydropyran-thioethyl intermediate. This can be achieved by reacting tetrahydropyran with a suitable thiol reagent under acidic conditions. The resulting intermediate is then reacted with 2-chloroethylamine to form the desired side chain.

The final step involves the coupling of this intermediate with benzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated benzamide derivatives.

    Substitution: Amino or thio-substituted benzamides.

Scientific Research Applications

2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets. The chloro group can participate in electrophilic interactions, while the thioether side chain can engage in nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Structural Features Key Substituents/Modifications References
2-Chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide Chlorobenzamide core; ethyl-thioether linker to oxan-4-yl (tetrahydropyran) -Cl, -S-oxane -
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide core; ethyl linker to 3,4-dimethoxyphenyl -OCH₃ groups on phenyl ring
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) Hydroxybenzamide core; ethyl linker to 3,4-methoxyphenyl -OH, -OCH₃ groups
ZVT (Control Inhibitor) Chlorobenzamide core; triazole and fluorophenoxy substituents -Cl, -S-linked triazole, -O-C₆H₄-F
[¹²⁵I]PIMBA (Imaging Agent) Iodinated benzamide; piperidinyl-ethyl linker -I, -N-piperidine
Metoclopramide 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide -Cl, -OCH₃, -N(CH₂CH₃)₂
2-[[(2-Methyl-4-thiazolyl)methyl]thio]-benzamide Thiazole-thioether substituent -S-thiazole
2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide Chloro-iodo substitution; methylsulfonyl group -Cl, -I, -SO₂CH₃

Key Observations :

  • Electron Effects : The oxan-4-ylsulfanyl group in the target compound provides moderate electron-donating properties compared to strong electron-withdrawing groups (e.g., -SO₂CH₃ in ) .
  • Heterocyclic vs. Aliphatic Linkers : Compounds with heterocyclic linkers (e.g., ZVT’s triazole) may enhance binding specificity to enzymes, while aliphatic linkers (e.g., oxane) improve solubility .

Physicochemical Properties

  • Lipophilicity : The oxan-4-ylsulfanyl group in the target compound may reduce logP compared to fully aromatic substituents (e.g., Rip-B’s dimethoxyphenyl group) but increase it relative to polar groups like -SO₂CH₃ .
  • Hydrogen Bonding: The absence of -OH or -NH₂ groups in the target compound limits hydrogen-bond donor capacity compared to Rip-D or metoclopramide .

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